molecular formula C17H31ClN2O3Si B1584016 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride CAS No. 34937-00-3

1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride

Cat. No. B1584016
CAS RN: 34937-00-3
M. Wt: 375 g/mol
InChI Key: MYWJOHLSXLTXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride is a useful research compound. Its molecular formula is C17H31ClN2O3Si and its molecular weight is 375 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Hexahydropyrimidines

The reactions of 2-trichloromethylchromones with trimethylenediamine in ethanol at room temperature afford 2-(2-hydroxyaroylmethylene)hexahydropyrimidines. This study highlights the synthetic utility of diamine compounds in constructing heterocyclic structures, which could be related to the synthetic versatility of 1,2-Ethanediamine derivatives (Sosnovskikh & Kutsenko, 1999).

Formation of Stable Dications

A novel stable dication is synthesized by reacting N, N′-bis(2-aminophenyl)-1,2-ethanediamine with 2-pyridinecarboxaldehyde, demonstrating the compound's ability to form complex structures, potentially reflecting the reactivity of 1,2-Ethanediamine derivatives in forming complex ions (Keypour et al., 2009).

Catalytic and Material Applications

Imprinted Polysilsesquioxanes for Metal Ion Recognition

Imprinting techniques were used to synthesize organic−inorganic hybrid polymers with ionic recognition characteristics using 1,2-bis(triethoxysilyl)ethane (BTSE) monomers. This suggests the potential for using similar ethanediamine derivatives in creating materials with specific metal ion affinities, highlighting a route for the development of selective sorbents or sensors (Burleigh et al., 2001).

Environmental and Health Implications

Estrogenic Metabolites from Methoxychlor

Methoxychlor, known for its estrogenic contaminants, is metabolized in vivo into estrogenic products. This study underscores the importance of understanding the metabolic pathways and potential health effects of chlorinated hydrocarbon compounds, which may relate to the environmental and health implications of similar ethanediamine derivatives (Bulger et al., 1985).

properties

CAS RN

34937-00-3

Product Name

1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride

Molecular Formula

C17H31ClN2O3Si

Molecular Weight

375 g/mol

IUPAC Name

N'-[(2-ethenylphenyl)methyl]-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C17H30N2O3Si.ClH/c1-5-16-9-6-7-10-17(16)15-19-13-12-18-11-8-14-23(20-2,21-3)22-4;/h5-7,9-10,18-19H,1,8,11-15H2,2-4H3;1H

InChI Key

MYWJOHLSXLTXCV-UHFFFAOYSA-N

SMILES

CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl

Canonical SMILES

CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl

Other CAS RN

34937-00-3
64894-46-8

Pictograms

Flammable; Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.